Sodium 3-chloropropane-1-sulfinate Sodium 3-chloropropane-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620631
InChI: InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C3H6ClNaO2S
Molecular Weight: 164.59 g/mol

Sodium 3-chloropropane-1-sulfinate

CAS No.:

Cat. No.: VC17620631

Molecular Formula: C3H6ClNaO2S

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-chloropropane-1-sulfinate -

Specification

Molecular Formula C3H6ClNaO2S
Molecular Weight 164.59 g/mol
IUPAC Name sodium;3-chloropropane-1-sulfinate
Standard InChI InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1
Standard InChI Key BTQAWIGOXURPBF-UHFFFAOYSA-M
Canonical SMILES C(CS(=O)[O-])CCl.[Na+]

Introduction

Structural and Chemical Characteristics

The molecular structure of sodium 3-chloropropane-1-sulfinate comprises a propane backbone with a chlorine atom at the third carbon and a sulfinate group at the first carbon. Its general formula is C3H6ClSO2Na\text{C}_3\text{H}_6\text{ClSO}_2\text{Na}, yielding a molecular weight of approximately 196.60 g/mol . The sulfinate group (SO2\text{SO}_2^-) confers nucleophilic reactivity, enabling participation in coupling reactions, while the chlorine substituent facilitates electrophilic substitution or elimination processes .

Comparative analysis with sodium 3-chloro-2-hydroxypropanesulfonate (C3H6ClO4SNa\text{C}_3\text{H}_6\text{ClO}_4\text{SNa}) highlights key differences:

  • Hydroxyl Group Presence: The latter contains a hydroxyl group at the second carbon, enhancing hydrophilicity and altering reactivity in aqueous environments .

  • Sulfonate vs. Sulfinate: Sulfonate groups (SO3\text{SO}_3^-) exhibit greater stability and lower nucleophilicity compared to sulfinates, influencing their roles in industrial applications .

Synthesis Methodologies

Industrial-Scale Production

A patented method for synthesizing sodium 3-chloro-2-hydroxypropanesulfonate provides a template for analogous sulfinate production :

  • Reagents: Epichlorohydrin (ECH), sodium bisulfite (NaHSO3\text{NaHSO}_3), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Procedure:

    • ECH is dropwise added to a heated mixture of NaHSO3\text{NaHSO}_3, TBAB, and water.

    • The reaction proceeds at 80–90°C for 1.5–2.5 hours, followed by cooling, crystallization, and ethanol washing.

  • Optimized Conditions:

    • Molar ratio NaHSO3:ECH=1.1\text{NaHSO}_3:\text{ECH} = 1.1, H2O:NaHSO3=10\text{H}_2\text{O}:\text{NaHSO}_3 = 10.

    • Catalyst load: 4% TBAB by ECH mass.

    • Yield: Up to 75.1% after recrystallization .

Table 1: Key Synthesis Parameters for Sodium 3-Chloro-2-Hydroxypropanesulfonate

ParameterOptimal Value
Reaction Temperature80–90°C
Catalyst (TBAB) Loading4% of ECH mass
NaHSO3:ECH\text{NaHSO}_3:\text{ECH}1.1 (molar)
Yield75.1%

For sodium 3-chloropropane-1-sulfinate, analogous methods likely replace NaHSO3\text{NaHSO}_3 with sulfinic acid derivatives, though specific protocols remain undocumented in public literature.

Reactivity and Functional Applications

Organic Synthesis

Sulfinate salts are pivotal in constructing sulfur-containing molecules:

  • Nucleophilic Substitution: The sulfinate group displaces halides or tosylates, forming sulfones or sulfonamides .

  • Radical Reactions: Under oxidative conditions, sulfinates generate sulfonyl radicals for polymerization or cross-coupling .

Industrial Uses

  • Surfactants: Sulfinate derivatives act as anionic surfactants in detergents and emulsifiers due to their amphiphilic nature .

  • Chemical Intermediates: Used in synthesizing agrochemicals, pharmaceuticals, and specialty polymers .

Table 2: Comparative Applications of Sulfinate and Sulfonate Derivatives

CompoundPrimary ApplicationKey Advantage
Sodium SulfinateReducing AgentHigh nucleophilicity
Sodium 3-Chloro-2-HydroxypropanesulfonateSurfactantEnhanced water solubility
Sodium 2-ChloroethanesulfonateBiochemical assaysThermal stability

Future Research Directions

  • Mechanistic Studies: Elucidate sulfinate-specific reaction pathways under varying catalytic conditions.

  • Green Chemistry: Develop solvent-free or low-waste synthesis methods.

  • Toxicological Profiling: Assess ecotoxicity and biodegradability of chlorinated sulfinates.

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